Hydroxy-PEG10-acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

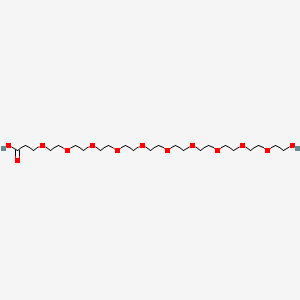

Hydroxy-PEG10-acid, also known as HO-PEG10-CH2CH2COOH, is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is part of the polyethylene glycol family, which is known for its hydrophilic properties and ability to enhance the solubility of various molecules. This compound is particularly valuable in the field of targeted protein degradation, where it serves as a crucial component in the design and synthesis of PROTACs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts such as potassium hydroxide and controlled temperature settings to ensure the desired molecular weight and functionalization .

Industrial Production Methods: In an industrial setting, the production of Hydroxy-PEG10-acid involves large-scale polymerization reactors where ethylene oxide is polymerized under controlled conditions. The process is followed by functionalization steps to introduce the hydroxy and carboxylic acid groups. The final product is purified through techniques such as distillation and chromatography to achieve the desired purity and molecular weight distribution .

Análisis De Reacciones Químicas

Types of Reactions: Hydroxy-PEG10-acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxy and carboxylic acid groups can participate in nucleophilic substitution reactions to form esters and ethers.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Acid chlorides or alkyl halides are often used in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary alcohols.

Substitution: Formation of esters and ethers.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Hydroxy-PEG10-acid is widely utilized in the development of drug delivery systems due to its biocompatibility and ability to enhance solubility. Its hydrophilic nature allows for improved dispersion of hydrophobic drugs, facilitating their delivery in biological systems.

- Nanoparticles : this compound is often used to create nanoparticles that encapsulate therapeutic agents. These nanoparticles can improve the pharmacokinetics of drugs by prolonging circulation time and reducing toxicity. For instance, studies have shown that PEGylated nanoparticles can significantly enhance the bioavailability of anticancer drugs while minimizing side effects .

- Micelles : The compound can form micelles that serve as carriers for poorly soluble drugs. This application is particularly relevant in chemotherapy, where it helps deliver hydrophobic agents directly to tumor sites, increasing local concentrations and efficacy while reducing systemic exposure .

Bioconjugation

The ability of this compound to act as a linker makes it valuable in bioconjugation processes:

- Protein Modification : this compound is used to modify proteins for therapeutic purposes. By attaching PEG chains to proteins, researchers can improve their stability and solubility, which is crucial for therapeutic proteins that may otherwise degrade quickly in circulation .

- Antibody Drug Conjugates (ADCs) : In the context of ADCs, this compound serves as a spacer that links cytotoxic drugs to antibodies. This approach allows for targeted delivery of chemotherapeutic agents directly to cancer cells while sparing healthy tissues .

Biomaterials Development

In biomaterials science, this compound plays a significant role in creating scaffolds and hydrogels:

- Tissue Engineering : The incorporation of this compound into hydrogels can enhance their mechanical properties and biocompatibility, making them suitable for tissue engineering applications. These hydrogels can support cell growth and differentiation, which is essential for regenerative medicine .

- Controlled Release Systems : Hydrogels containing this compound can be designed for controlled release of bioactive molecules. This feature is particularly beneficial in applications such as wound healing, where sustained release of growth factors can promote tissue regeneration .

Cosmetic and Pharmaceutical Formulations

The compound's safety profile also allows for its use in cosmetic formulations:

- Emulsifiers and Stabilizers : this compound is used as an emulsifier in cosmetic products, helping to stabilize formulations by preventing phase separation. Its ability to improve the texture and feel of products makes it a popular choice in skincare formulations .

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

Mecanismo De Acción

Hydroxy-PEG10-acid functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The hydroxy and carboxylic acid groups of this compound facilitate the conjugation of the PROTAC to both the target protein and the E3 ligase, ensuring the effective degradation of the target protein .

Comparación Con Compuestos Similares

Fmoc-8-amino-3,6-dioxaoctanoic acid: Another PEG-based linker used in the synthesis of antibody-drug conjugates.

Bis-Tos-PEG4: A PEG-based linker utilized in the synthesis of PROTACs.

Diethylene glycol bis (p-toluenesulfonate): A PEG-based linker used in various bioconjugation applications

Uniqueness: Hydroxy-PEG10-acid is unique due to its specific functional groups that allow for versatile conjugation in PROTAC synthesis. Its hydrophilic nature and ability to enhance solubility make it particularly valuable in biological and medicinal applications, where solubility and biocompatibility are crucial .

Actividad Biológica

Hydroxy-PEG10-acid, a polyethylene glycol (PEG) derivative, has garnered significant attention in biomedical research due to its unique properties and applications in drug delivery systems, particularly in the context of PROTACs (Proteolysis Targeting Chimeras). This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Overview of this compound

This compound is characterized by its hydroxyl group and terminal carboxylic acid, which enhance its solubility and biocompatibility. It plays a crucial role as a linker in PROTAC technology, facilitating the targeted degradation of specific proteins within cells. This compound's ability to improve pharmacokinetics and bioavailability makes it an attractive candidate for therapeutic applications.

The biological activity of this compound is primarily linked to its role in PROTACs. These molecules consist of two ligands connected by a linker; one ligand targets an E3 ubiquitin ligase while the other targets the protein of interest. The binding of both ligands results in the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. This mechanism allows for selective targeting and degradation, which is particularly valuable in cancer therapy and other diseases characterized by aberrant protein expression.

Case Studies

- Study on PEGylated Nanoparticles : Research demonstrated that PEGylation significantly enhances the circulation time of nanoparticles in vivo. For instance, PEGylated liposomes exhibited a circulation half-life of 3-4 days, allowing for improved delivery to tumor sites via the enhanced permeability and retention (EPR) effect .

- PROTAC Development : this compound has been utilized to create effective PROTACs that target various oncogenic proteins. In a study published by S et al., PROTACs synthesized with this compound showed enhanced cellular uptake and degradation efficiency compared to traditional small-molecule inhibitors .

Biological Activity Data Table

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O13/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h24H,1-22H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFHAQBHHPSNON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.